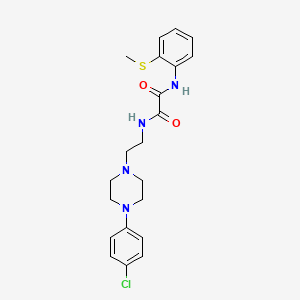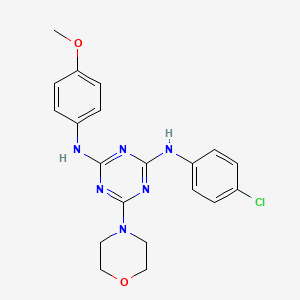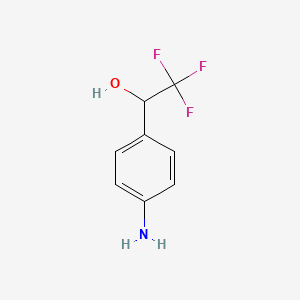![molecular formula C18H13N3O2S B2510867 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 898351-11-6](/img/structure/B2510867.png)
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O2S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research has shown various methods for synthesizing benzothiazole and furan-2-carboxamide derivatives, demonstrating the versatility of these compounds in chemical reactions. For instance, Aleksandrov et al. (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a multi-step process involving coupling reactions and electrophilic substitution, indicating the compound's utility in further chemical modifications (Aleksandrov & El’chaninov, 2017). Similarly, El’chaninov et al. (2017) reported on the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, showcasing the reactivity of furan-2-carboxamide derivatives under various conditions (El’chaninov & Aleksandrov, 2017).
Biological Activity
The potential biological activities of benzothiazole and furan-2-carboxamide derivatives have been a significant area of interest. Patel et al. (2015) synthesized a novel series of benzothiazole derivatives, exploring their antibacterial and antifungal activities, highlighting the potential medical applications of these compounds (Patel, Patel, & Shah, 2015). Moreover, Zaki et al. (2018) detailed the synthesis and evaluation of various derivatives for their antimicrobial and anticancer activities, further demonstrating the therapeutic potential of these chemical frameworks (Zaki, Al-Gendey, & Abdelhamid, 2018).
Molecular Characterization and Properties
Cakmak et al. (2022) provided an in-depth analysis of a thiazole-based heterocyclic amide's molecular and electronic structures through experimental and theoretical methods, offering insights into its antimicrobial activity and suggesting its potential for further pharmacological studies (Cakmak et al., 2022).
Synthesis Methods
The development of efficient synthesis methods for these compounds, such as the use of microwave-assisted synthesis reported by Sodha et al. (2003), underscores the ongoing interest in optimizing the production of benzothiazole and furan-2-carboxamide derivatives for research and potential therapeutic applications (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(15-8-5-11-23-15)21(12-13-6-3-4-10-19-13)18-20-14-7-1-2-9-16(14)24-18/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAQIGROEOPFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2510797.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)


![N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510805.png)

